molecular formula C16H10N2O2 B1329524 alpha,alpha-Dicyanobenzyl benzoate CAS No. 5467-94-7

alpha,alpha-Dicyanobenzyl benzoate

Cat. No.: B1329524
CAS No.: 5467-94-7
M. Wt: 262.26 g/mol
InChI Key: ZVSMJEBFSMHOPE-UHFFFAOYSA-N
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Description

Alpha,alpha-Dicyanobenzyl benzoate is an organic compound with the molecular formula C16H10N2O2 It is known for its unique structure, which includes a benzyl benzoate moiety substituted with two cyano groups at the alpha position

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha,alpha-Dicyanobenzyl benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl benzoate with malononitrile in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Dicyanobenzyl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amine groups.

    Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used to substitute the cyano groups.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino-substituted benzyl benzoate.

    Substitution: Various substituted benzyl benzoates depending on the nucleophile used.

Scientific Research Applications

Alpha,alpha-Dicyanobenzyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha,alpha-Dicyanobenzyl benzoate involves its interaction with specific molecular targets. The cyano groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Alpha,alpha-Dicyanobenzyl benzoate can be compared with other similar compounds, such as:

    Benzyl benzoate: Lacks the cyano groups and has different chemical properties and applications.

    Malononitrile derivatives: Share the cyano groups but differ in the rest of the molecular structure.

    Substituted benzyl benzoates: Vary in the type and position of substituents on the benzyl benzoate moiety.

Properties

IUPAC Name

[dicyano(phenyl)methyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c17-11-16(12-18,14-9-5-2-6-10-14)20-15(19)13-7-3-1-4-8-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSMJEBFSMHOPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C#N)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203131
Record name alpha,alpha-Dicyanobenzyl benzoate
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Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-94-7
Record name 2-(Benzoyloxy)-2-phenylpropanedinitrile
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Record name alpha,alpha-Dicyanobenzyl benzoate
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Record name alpha,alpha-Dicyanobenzyl benzoate
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Record name α,α-dicyanobenzyl benzoate
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